molecular formula C9H11N5O2 B2859073 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol CAS No. 1243973-58-1

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol

Cat. No.: B2859073
CAS No.: 1243973-58-1
M. Wt: 221.22
InChI Key: RAGKFKIPBDGHME-UHFFFAOYSA-N
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Description

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which is then attached to a phenol derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized phenol derivatives.

Scientific Research Applications

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a similar structure but with a triazine ring instead of a tetrazole ring.

    2-amino-6-methoxybenzothiazole: This compound features a benzothiazole ring and shares the amino and methoxy functional groups.

Uniqueness

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required.

Properties

IUPAC Name

2-amino-6-methoxy-4-(2-methyltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-14-12-9(11-13-14)5-3-6(10)8(15)7(4-5)16-2/h3-4,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGKFKIPBDGHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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